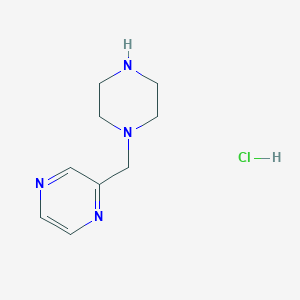

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

Description

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;/h1-2,7,10H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHISBLICWHTCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671805 | |

| Record name | 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-09-5 | |

| Record name | 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

Introduction: The Significance of the Pyrazine-Piperazine Scaffold

The convergence of pyrazine and piperazine moieties within a single molecular entity, as exemplified by 2-(piperazin-1-ylmethyl)pyrazine, gives rise to a privileged scaffold in medicinal chemistry. The pyrazine ring, an isostere of pyridine, is a key component in numerous biologically active compounds, contributing to their electronic and steric properties.[1] The piperazine heterocycle is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, including aqueous solubility and bioavailability.[2] Consequently, 2-(piperazin-1-ylmethyl)pyrazine and its derivatives are of significant interest to researchers in drug discovery and development, serving as versatile building blocks for the synthesis of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway to 2-(piperazin-1-ylmethyl)pyrazine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Strategic Approach to the Synthesis

The synthesis of 2-(piperazin-1-ylmethyl)pyrazine hydrochloride is most effectively achieved through a convergent two-step synthetic sequence. This strategy leverages the commercially available and relatively inexpensive starting materials, 2-methylpyrazine and N-Boc-piperazine. The core logic of this pathway is to first construct the carbon-nitrogen bond between the pyrazine and piperazine rings, followed by the deprotection of the piperazine nitrogen to yield the desired secondary amine, which is then isolated as its stable hydrochloride salt.

The key transformations in this synthetic route are:

-

Chlorination of 2-methylpyrazine: The initial step involves the activation of the methyl group of 2-methylpyrazine to facilitate nucleophilic substitution. This is accomplished through a radical chlorination reaction to furnish the key intermediate, 2-(chloromethyl)pyrazine.

-

Nucleophilic Substitution: The synthesized 2-(chloromethyl)pyrazine is then reacted with mono-N-Boc-protected piperazine. The Boc (tert-butyloxycarbonyl) protecting group is crucial as it prevents the di-alkylation of piperazine and allows for a controlled, selective reaction at the unprotected secondary amine.

-

Deprotection and Salt Formation: The final step involves the removal of the acid-labile Boc group under acidic conditions, which concurrently protonates the basic nitrogen atoms of the product to form the stable 2-(piperazin-1-ylmethyl)pyrazine hydrochloride salt.

This strategic use of a protecting group is a cornerstone of modern organic synthesis, enabling high-yielding and clean reactions by masking the reactivity of one functional group while another is being manipulated.[2]

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)pyrazine

The conversion of 2-methylpyrazine to 2-(chloromethyl)pyrazine is a critical first step that activates the otherwise unreactive methyl group. This is achieved via a free-radical halogenation.

Reaction Causality: The use of N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator is a well-established method for the benzylic-like chlorination of methyl-substituted heteroaromatics.[3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to facilitate radical formation and propagation.

Experimental Protocol:

-

To a solution of 2-methylpyrazine (1.0 eq.) in carbon tetrachloride (CCl₄), add N-chlorosuccinimide (NCS) (1.0 eq.) and a catalytic amount of benzoyl peroxide (BPO) (0.1 eq.).

-

The reaction mixture is heated to reflux and stirred under a nitrogen atmosphere for 8-12 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-(chloromethyl)pyrazine as an oil. This intermediate is often used in the next step without further purification due to its potential instability.

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| 2-Methylpyrazine | 94.11 | 1.03 | 135 | Starting material |

| N-Chlorosuccinimide | 133.53 | - | - | Chlorinating agent |

| Benzoyl Peroxide | 242.23 | - | - | Radical initiator |

| Carbon Tetrachloride | 153.82 | 1.594 | 76.7 | Solvent |

Step 2: Synthesis of tert-Butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate

This step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)pyrazine by the secondary amine of N-Boc-piperazine.

Reaction Causality: The reaction is an SN2 type displacement where the nucleophilic nitrogen of N-Boc-piperazine attacks the electrophilic benzylic-like carbon of 2-(chloromethyl)pyrazine. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation and deactivation of the piperazine nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is employed to facilitate the dissolution of the reagents and promote the SN2 reaction.

Experimental Protocol:

-

To a solution of N-Boc-piperazine (1.1 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq.).

-

To this stirred suspension, add a solution of crude 2-(chloromethyl)pyrazine (1.0 eq.) in DMF dropwise at room temperature.

-

The reaction mixture is then heated to 85°C and stirred for 4-6 hours.

-

Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate as a solid.

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Melting/Boiling Point (°C) | Notes |

| 2-(Chloromethyl)pyrazine | 128.56 | - | - | Electrophile |

| N-Boc-piperazine | 186.25 | - | 43-49 | Nucleophile |

| Potassium Carbonate | 138.21 | - | - | Base |

| Dimethylformamide | 73.09 | 0.944 | 153 | Solvent |

Step 3: Synthesis of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

The final step is the deprotection of the Boc group to unmask the second piperazine nitrogen, followed by the formation of the hydrochloride salt.

Reaction Causality: The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent, such as dioxane or ethanol, is commonly used for this purpose. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free amine. The excess HCl then protonates the basic nitrogen atoms of the product, leading to the precipitation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified tert-butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate (1.0 eq.) in a suitable solvent such as dioxane or ethanol.

-

To this solution, add a solution of 4M HCl in dioxane (or a saturated solution of HCl in ethanol) (3-5 eq.) at 0°C.

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which the hydrochloride salt of the product typically precipitates.

-

Monitor the completion of the deprotection by TLC or LC-MS.

-

The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 2-(piperazin-1-ylmethyl)pyrazine hydrochloride as a solid.

| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Boiling Point (°C) | Notes |

| HCl in Dioxane | 36.46 | 4 M | 101 | Deprotecting agent/Salt formation |

| Ethanol | 46.07 | - | 78.37 | Alternative solvent |

Characterization Data (Predicted)

Authentic characterization of the final product and its key intermediate is paramount for validating the synthesis. Below are the predicted NMR spectral data based on the analysis of structurally related compounds.

tert-Butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (s, 1H), 8.48 (d, J = 1.6 Hz, 1H), 8.42 (d, J = 2.5 Hz, 1H), 3.70 (s, 2H), 3.45 (t, J = 5.0 Hz, 4H), 2.45 (t, J = 5.0 Hz, 4H), 1.45 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.7, 152.0, 144.5, 143.8, 142.5, 79.8, 60.5, 52.8, 43.5 (broad), 28.4.

2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride:

-

¹H NMR (400 MHz, D₂O) δ (ppm): 8.70 (s, 1H), 8.65 (d, J = 1.5 Hz, 1H), 8.58 (d, J = 2.6 Hz, 1H), 3.95 (s, 2H), 3.40-3.20 (m, 8H).

-

¹³C NMR (101 MHz, D₂O) δ (ppm): 149.5, 145.2, 144.8, 143.0, 58.0, 50.5, 42.0.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 2-(piperazin-1-ylmethyl)pyrazine hydrochloride. The use of a protecting group strategy ensures high selectivity and yield, making this route amenable to both laboratory-scale synthesis and potential scale-up for drug development programs. The final product is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Further exploration of this scaffold by derivatization of the piperazine nitrogen could lead to the discovery of novel drug candidates.

References

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]

-

Design and Synthesis of Some Piperazine Hybrid Molecules. (n.d.). Revue Roumaine de Chimie. [Link]

-

Maddau, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6889. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]

- Process for the Manufacture of fused piperazin-2-one derivatives. (2007).

- Purification of pyrazine. (1962).

-

Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2021). MDPI. [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2022). PMC. [Link]

- Purification of piperazine. (1959).

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. (2021). Semantic Scholar. [Link]

- Preparation of 2-(Chloromethyl)pyridine. (1980).

- Synthesis process of 2-methyl-5-pyrazine formate. (2019).

-

Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

-

Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

-

Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). ChemRxiv. [Link]

- Synthesis method of N-Boc piperazine. (2019).

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

- Synthetic method of piperazidines drug intermediate. (2015).

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]

-

2-(piperazin-1-ylmethyl)pyrazine. (n.d.). ChemBK. [Link]

-

1-Boc-piperazine-2-carboxylic acid. (n.d.). PubChem. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI. [Link]

-

4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl. (n.d.). CP Lab Safety. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]

-

Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous solubility profile of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, a critical parameter in early-stage drug development. While specific experimental data for this compound is not widely published, this document outlines the foundational principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations for pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a drug's ultimate success. Poor solubility can lead to incomplete absorption, low bioavailability, and significant hurdles in formulation development.[1] For an ionizable compound such as 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, its solubility is intricately linked to the pH of the surrounding environment, making a thorough understanding of its pH-solubility profile essential.

This technical guide will provide a detailed roadmap for elucidating the kinetic and thermodynamic solubility of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride. By following the principles and protocols outlined, researchers can generate the critical data needed to inform lead optimization, formulation strategies, and biopharmaceutical classification.

Foundational Principles of Solubility for Ionizable Compounds

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is the salt of a weak base. The piperazine and pyrazine moieties contain nitrogen atoms that can be protonated, influencing the molecule's overall charge and, consequently, its interaction with water. The solubility of such compounds is governed by the Henderson-Hasselbalch equation and is highly dependent on the pH of the solution.[2]

At a pH below the pKa of the ionizable groups, the compound will exist predominantly in its protonated, cationic form, which is generally more soluble in aqueous media. Conversely, as the pH increases above the pKa, the compound will deprotonate to its free base form, which is typically less soluble and may precipitate out of solution. The hydrochloride salt form is utilized to enhance the aqueous solubility of the parent compound. However, the presence of chloride ions can also influence solubility through the common ion effect, particularly at low pH.[3][4]

Kinetic versus Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is the concentration of a compound at the moment it begins to precipitate from a solution that was initially prepared by diluting a stock solution (typically in DMSO) with an aqueous buffer.[1] This measurement is often used in high-throughput screening during early drug discovery due to its speed.[5]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid phase.[6] This is a more time-consuming but more accurate measure, critical for later stages of drug development and formulation.[7]

Experimental Design for a Comprehensive Solubility Profile

A robust solubility assessment for 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride should be systematically designed to evaluate the impact of key variables.

Selection of Aqueous Media

To mimic physiological conditions and meet regulatory expectations, solubility should be determined across a range of pH values.[8][9] The following buffer systems are recommended:

-

pH 1.2: Simulated Gastric Fluid (without pepsin) or 0.1 N HCl.

-

pH 4.5: Acetate buffer.

-

pH 6.8: Phosphate buffer (Simulated Intestinal Fluid, without pancreatin).

Additionally, determining solubility in purified water is also advisable.

Temperature Control

Solubility is temperature-dependent. For biopharmaceutical relevance, all experiments should be conducted at a constant temperature of 37 ± 1 °C.[8][9]

Analytical Method Development

A validated, stability-indicating analytical method is a prerequisite for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[10][11] The method should be able to quantify 2-(Piperazin-1-ylmethyl)pyrazine without interference from buffer components or potential degradants.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride.

Protocol for Kinetic Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[12]

Objective: To rapidly assess the solubility of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride upon its introduction into aqueous buffers from a DMSO stock.

Materials:

-

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Aqueous buffers (pH 1.2, 4.5, 6.8)

-

96-well microplates

-

Automated liquid handler (recommended)

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity[5]

-

HPLC-UV system

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to corresponding wells of a new 96-well plate containing the pre-warmed (37 °C) aqueous buffers. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at a consistent speed for a defined period (e.g., 2 hours) at 37 °C.

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional but Recommended): To confirm the concentration in the supernatant, centrifuge the plate to pellet any precipitate. Carefully aspirate the supernatant and analyze the concentration using the validated HPLC-UV method.

Data Analysis: Plot the measured concentration (or turbidity) against the nominal concentration. The point at which the measured concentration plateaus or turbidity sharply increases indicates the kinetic solubility.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility.[13][14]

Objective: To determine the equilibrium concentration of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride in a saturated aqueous solution.

Materials:

-

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride (solid powder)

-

Aqueous buffers (pH 1.2, 4.5, 6.8) and purified water

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

pH meter

-

HPLC-UV system

Methodology:

-

Addition of Excess Solid: Add an excess amount of solid 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride to a series of vials containing a known volume of each pre-warmed (37 °C) aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to 37 °C. Agitate the samples for a sufficient duration to reach equilibrium. A common practice is to agitate for 24 hours, followed by a period of sedimentation (e.g., 1-2 hours) without agitation.[13] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation: After equilibration, separate the solid phase from the supernatant. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed and accounted for if significant.

-

pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.[15]

-

Quantification: Accurately dilute an aliquot of the clear filtrate with an appropriate mobile phase and quantify the concentration of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride using the validated HPLC-UV method.

Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility at the measured equilibrium pH.

Data Presentation and Visualization

Clear presentation of solubility data is essential for interpretation and comparison.

Data Summary Table

All quantitative solubility data should be summarized in a table for easy reference.

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | Purified Water |

| Kinetic Solubility (µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility (µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Equilibrium pH | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizing Experimental Workflows

Graphviz diagrams can effectively illustrate the logical flow of the experimental protocols.

Caption: Workflow for Kinetic Solubility Determination.

Interpretation and Implications

The generated pH-solubility profile will be instrumental in several key areas of drug development:

-

Biopharmaceutics Classification System (BCS): The thermodynamic solubility data, specifically at the pH of lowest solubility within the 1.2-6.8 range, is a cornerstone for BCS classification. [8][9]This classification can potentially allow for biowaivers, reducing the need for in vivo bioequivalence studies.

-

Formulation Development: Understanding the solubility limits across the physiological pH range is critical for designing oral dosage forms. [13]For instance, if the solubility is significantly lower at the higher pH of the intestine, this could lead to precipitation and reduced absorption. This knowledge guides the selection of appropriate excipients and formulation technologies to enhance solubility, such as the use of co-solvents, surfactants, or amorphous solid dispersions. [16][17]* Preclinical and Clinical Studies: The solubility data informs the selection of appropriate vehicles for preclinical toxicology studies and the design of early-phase clinical formulations.

Conclusion

A thorough and accurate determination of the solubility profile of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is not merely a data-gathering exercise; it is a fundamental step in de-risking a drug development program. By employing the robust, industry-standard protocols detailed in this guide, researchers can generate the high-quality data necessary to make informed decisions, optimize formulation strategies, and ultimately, enhance the probability of clinical success. The causality behind each experimental choice, from buffer selection to equilibration time, is designed to ensure a self-validating and scientifically sound investigation into this critical physicochemical property.

References

-

Wikipedia. (n.d.). Piperazine. [Link]

-

PubChem. (n.d.). 2-(2-Piperazin-1-ylethylsulfanyl)pyrazine. [Link]

-

ChemBK. (n.d.). 2-(piperazin-1-ylmethyl)pyrazine. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

Kumar, L., & Kumar, A. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

IAPC Journals. (n.d.). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

Journal of Pharmaceutical Sciences. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. [Link]

-

ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

-

G.AMPHRAY LABORATORIES. (n.d.). Piperazine Dihydrochloride.docx. [Link]

-

Drug Discovery and Development. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. [Link]

-

U.S. Food and Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

-

PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

-

ResearchGate. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]

-

Scribd. (n.d.). USP 42 Description & Relative Solubility. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. evotec.com [evotec.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]

- 17. ardena.com [ardena.com]

Methodological & Application

Purification of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride techniques

An Application Guide to the Purification and Characterization of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

Abstract

This comprehensive application note provides detailed methodologies for the purification and characterization of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, a heterocyclic compound of significant interest in pharmaceutical research and development. The purity of such active pharmaceutical ingredients (APIs) and intermediates is paramount for accurate biological evaluation and regulatory compliance. This guide outlines two primary purification techniques: recrystallization for bulk material and column chromatography for achieving high-purity fractions. Furthermore, it establishes a self-validating system of analytical protocols, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis, to rigorously assess the purity, identity, and integrity of the final product. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar chemical entities.

Introduction and Physicochemical Profile

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride belongs to the pyrazine and piperazine class of compounds, which are scaffolds found in numerous bioactive molecules.[1][2] The pyrazine ring is a key component in various approved drugs, while the piperazine moiety is a common feature in centrally active agents.[3][4] Given its structure, this compound serves as a valuable building block in drug discovery.

The successful synthesis of this molecule is often followed by the critical step of purification to remove unreacted starting materials, by-products, and residual solvents. The presence of such impurities can confound biological assay results and pose safety risks. Therefore, robust purification and characterization are non-negotiable steps in the development workflow.

Table 1: Physicochemical Properties of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₁₄N₄·xHCl | Based on chemical structure. The degree of salt formation (x) can vary but is often mono- or dihydrochloride. |

| Molecular Weight | 178.24 g/mol (Free Base) | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for hydrochloride salts of organic bases.[5] |

| Solubility | Freely soluble in water; soluble in methanol, ethanol; poorly soluble in non-polar solvents like diethyl ether and hexanes. | Inferred from the properties of piperazine and the presence of the polar hydrochloride salt.[6] |

| Melting Point | Not widely reported; expected to be a distinct, sharp melting point for the pure salt. | Varies based on the specific salt form and purity. |

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A preliminary analysis of the crude product (e.g., by TLC or ¹H NMR) is essential for devising an effective strategy.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying large quantities of solid material, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.

Rationale and Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). As a hydrochloride salt, the target compound is polar. A common and effective technique is using a polar "solvent" in which the compound is soluble when hot, and a less polar "anti-solvent" to reduce its solubility and induce crystallization upon cooling.

Table 2: Recommended Solvent Systems for Recrystallization

| Solvent (Polar) | Anti-Solvent (Less Polar) | Rationale & Comments |

| Methanol | Isopropanol (IPA) | Methanol provides good solubility at elevated temperatures. IPA is miscible but reduces solubility effectively upon cooling. |

| Ethanol (95%) | Acetone | A classic combination. Acetone is a strong anti-solvent for many hydrochloride salts. A patent for piperazine purification highlights the utility of acetone in precipitating piperazine salts.[7] |

| Water | Ethanol or Acetone | Use if the compound is highly water-soluble. Caution: Water can be difficult to remove completely. |

Step-by-Step Protocol

-

Dissolution: Place the crude 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent (e.g., methanol) required to fully dissolve the solid at or near the solvent's boiling point. Use a magnetic stirrer and hot plate.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., isopropanol) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

For removing impurities with similar solubility profiles or for purifying smaller quantities to very high purity, silica gel column chromatography is effective.[8]

Rationale and Phase Selection

-

Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.

-

Mobile Phase (Eluent): The polarity of the eluent is critical. Given the polar nature of the hydrochloride salt, a polar solvent system is required. To mitigate peak tailing caused by the interaction of the basic piperazine nitrogens with acidic silica, a small amount of a basic modifier is often added to the eluent. A gradient elution (increasing polarity) is typically most effective.

-

Starting Eluent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) = 95 : 4.5 : 0.5 (v/v/v)

-

Ending Eluent System: DCM : MeOH : NH₄OH = 89.5 : 10 : 0.5 (v/v/v)

-

Step-by-Step Protocol

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.

-

Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

-

Elution: Begin eluting the column with the starting mobile phase, collecting fractions in test tubes.

-

Gradient Application: Gradually increase the proportion of methanol in the eluent to increase its polarity, which will elute more tightly bound compounds.

-

Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. Combine the fractions that contain the pure product.

-

Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator.

-

Final Drying: Dry the resulting solid under high vacuum to remove all traces of eluent.

Purity Assessment: A Self-Validating Analytical Workflow

No single analytical technique is sufficient to confirm both purity and identity. A combination of orthogonal methods provides a robust, self-validating assessment of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity assessment.

-

Protocol:

-

Sample Preparation: Prepare a stock solution of the purified compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

-

Expert Insight: Piperazine compounds can sometimes exhibit poor peak shape on standard C18 columns.[9] If issues arise, consider using a column with a different stationary phase or an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides unambiguous structural confirmation and can identify residual solvents.

-

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Analysis:

-

Pyrazine Protons: Expect signals in the aromatic region (~8.0-9.0 ppm).[10]

-

Piperazine & Methylene Protons: Expect signals in the aliphatic region (~2.5-4.0 ppm).

-

Integration: The ratio of the integrated peak areas should correspond to the number of protons in the structure.

-

Impurities: The absence of significant unassigned peaks confirms high purity. Check for characteristic peaks of common solvents used in the synthesis and purification.

-

-

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Interpretation: In positive ion mode (ESI+), expect to see the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₉H₁₅N₄⁺.

-

Melting Point Analysis

A simple, yet powerful indicator of purity. A pure crystalline compound will have a sharp and narrow melting range (typically < 2 °C).

-

Protocol:

-

Place a small amount of the finely ground, dry sample into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

-

Interpretation: A broad or depressed melting range compared to a reference standard indicates the presence of impurities.

-

References

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]

-

Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2021). ScienceAsia, 47(1), 116-124. Available at: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules, 26(16), 4948. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(15), 3519. Available at: [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2014). Journal of Liquid Chromatography & Related Technologies, 37(10), 1405-1415. Available at: [Link]

- Martin, E. J. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). International Journal of Molecular Sciences, 25(5), 2631. Available at: [Link]

- Britton, E. C., Horsley, L. H., & Kellom, D. B. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.

-

Synthesis and Reactions of Some Pyrazine Derivatives. (1983). Journal of Heterocyclic Chemistry, 20(3), 755-758. Available at: [Link]

-

Synthesis of Piperazin-2-ones. (2023). Thieme Chemistry. Available at: [Link]

- Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (2002). European Patent No. EP1256588A1.

-

Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. (1967). The Journal of Physical Chemistry, 71(6), 1646-1650. Available at: [Link]

-

¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (2015). ResearchGate. Available at: [Link]

-

Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2014). Journal of Agricultural and Food Chemistry, 62(42), 10438-10444. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 350-355. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2022). The Journal of Organic Chemistry, 87(23), 15487-15498. Available at: [Link]

-

Piperazine. (2024). Wikipedia. Available at: [Link]

-

Piperazine. PubChem. National Institutes of Health. Available at: [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2015). Jurnal Teknologi, 77(31). Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols for Evaluating the Antimicrobial Activity of Novel Piperazine Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of new classes of drugs capable of combating multidrug-resistant pathogens.[1][2] The failure of existing therapies has propelled medicinal chemists to explore novel molecular scaffolds that can serve as the foundation for next-generation antimicrobial agents. Among these, heterocyclic compounds are of paramount interest due to their diverse biological activities.[2] The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is recognized as a "privileged structure" in pharmacology.[1][3] Derivatives of piperazine have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the evaluation of novel piperazine derivatives. It offers not just procedural steps, but also the underlying scientific rationale for each protocol, ensuring a robust and reproducible assessment of antimicrobial efficacy.

Hypothesized Mechanism of Action: Disrupting the Microbial Fortress

While the exact mechanism can vary based on the specific substitutions on the piperazine ring, a predominant mode of action for many antimicrobial piperazine derivatives is the disruption of the microbial cytoplasmic membrane.[3][5] This action is often driven by the physicochemical properties of the molecule, which facilitate interaction with and insertion into the lipid bilayer of the microbial cell membrane.

Causality of the Mechanism: The cationic nature of the piperazine nitrogens at physiological pH can lead to a strong electrostatic interaction with the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[3][5] This initial binding is followed by the insertion of hydrophobic portions of the derivative into the lipid core of the membrane. This process compromises the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents (ions, metabolites, nucleic acids), dissipation of the membrane potential, and ultimately, cell death.[3][5] Some derivatives have also been investigated as potential inhibitors of key bacterial enzymes, such as enoyl-ACP reductase, which is vital for fatty acid synthesis.[6]

Caption: Hypothesized mechanism of membrane disruption by piperazine derivatives.

Quantitative Data Summary: A Comparative Overview

Effective data management is crucial for comparing the potency of newly synthesized compounds. The following table provides an illustrative summary of Minimum Inhibitory Concentration (MIC) values for a hypothetical series of novel piperazine derivatives against key pathogenic and quality control (QC) strains. This format allows for a clear and concise comparison of antimicrobial spectra.

| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |

| PD-01 | 8 µg/mL | 16 µg/mL | 64 µg/mL | >128 µg/mL |

| PD-02 | 4 µg/mL | 8 µg/mL | 32 µg/mL | 64 µg/mL |

| PD-03 | 128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL |

| PD-04 | 2 µg/mL | 4 µg/mL | 128 µg/mL | 32 µg/mL |

| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.25 µg/mL | N/A |

| Fluconazole | N/A | N/A | N/A | 2 µg/mL |

Core Experimental Protocols

The following protocols are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.[7][8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11] This protocol is the gold standard for quantitative susceptibility testing.

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Media: Prepare cation-adjusted Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.[12][13] For fungi, use RPMI-1640 medium. Sterilize by autoclaving.

-

Compound Stock Solution: Prepare a stock solution of each piperazine derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and must be shown to not affect microbial growth.

-

Microplates: Use sterile 96-well, flat-bottom microtiter plates.

-

-

Inoculum Preparation:

-

Rationale: Standardizing the inoculum density is critical for reproducibility. A high inoculum can lead to falsely high MIC values.

-

From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14]

-

Prepare the final inoculum by diluting this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

-

-

Plate Setup and Serial Dilution:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.

-

Prepare a 2x working stock of the piperazine derivative. Add 200 µL of this 2x stock to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Controls (Self-Validation):

-

Well 11 (Growth Control): Add 100 µL of MHB. This well will receive the inoculum but no compound. It must show turbidity after incubation.

-

Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum and no compound. It must remain clear.

-

-

-

Inoculation and Incubation:

-

Add 100 µL of the final standardized inoculum (from step 2) to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the compound concentrations to their final test values.

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation.

-

Incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the piperazine derivative at which there is no visible growth (i.e., the first clear well). A plate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Methodology:

-

Source Plate: Use the 96-well plate from the completed MIC assay.

-

Subculturing:

-

Rationale: This step transfers bacteria from the liquid culture to a solid, antibiotic-free medium to assess viability. If the compound was only bacteriostatic, bacteria will regrow once removed from the inhibitory environment.

-

From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

-

Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

-

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Interpretation of Results:

-

After incubation, count the number of colonies on each spot.

-

The MBC is defined as the lowest concentration of the piperazine derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control well.[15]

-

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between concentration-dependent and time-dependent killing.[16][17]

Caption: Workflow for performing a time-kill kinetics assay.

Step-by-Step Methodology:

-

Preparation:

-

Rationale: This experiment models the dynamic interaction between drug and microbe over a typical dosing interval.

-

Prepare flasks or tubes containing MHB with the piperazine derivative at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

-

Include a growth control flask with no compound.

-

Prepare a standardized bacterial inoculum as described in the MIC protocol (final density ~5 x 10⁵ CFU/mL).

-

-

Inoculation and Sampling:

-

Inoculate all flasks with the standardized bacterial suspension.

-

Immediately after inoculation (T=0), remove an aliquot from each flask. This is the baseline measurement.

-

Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).

-

Remove aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).[18]

-

-

Quantification of Viable Cells:

-

For each aliquot collected, perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline.

-

Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto antibiotic-free agar plates.

-

Incubate the plates for 18-24 hours at 37°C.

-

-

Data Analysis and Interpretation:

-

Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the results as log₁₀ CFU/mL versus time.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16] The plot will reveal whether killing is rapid and concentration-dependent or slow and time-dependent.

-

References

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

-

Piperazine based antimicrobial polymers: a review. PMC - NIH. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Piperazine based antimicrobial polymers: a review. RSC Advances (RSC Publishing). [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

CLSI: Clinical & Laboratory Standards Institute. Clinical & Laboratory Standards Institute. [Link]

-

EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Time-Kill Kinetics Assay. Emery Pharma. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

-

The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

-

2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

-

In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone against Selected Human Pathogens. MDPI. [Link]

-

EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

-

M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

-

Time kill kinetics and antibiofilm activity. Bio-protocol. [Link]

-

Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PMC - PubMed Central. [Link]

-

CLSI M100™ - Pediatric infectious diseases electronic library. pidlibrary.org. [Link]

-

Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

-

(PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. apjhs.com [apjhs.com]

- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. nih.org.pk [nih.org.pk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. protocols.io [protocols.io]

- 15. bmglabtech.com [bmglabtech.com]

- 16. emerypharma.com [emerypharma.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. actascientific.com [actascientific.com]

Application Notes & Protocols: A Researcher's Guide to the Development of Radioprotective Agents from Piperazine Derivatives

Introduction: The Imperative for Novel Radioprotectors

Ionizing radiation (IR) exposure, a consequence of radiotherapy, occupational hazards, or nuclear incidents, poses a significant threat to human health by inducing cellular damage. The primary mechanisms of this damage involve the generation of reactive oxygen species (ROS) and the infliction of DNA double-strand breaks (DSBs), which can trigger catastrophic cellular events like apoptosis or carcinogenesis[1][2][3]. While radioprotective agents exist, the clinical utility of the current gold standard, amifostine, is hampered by significant side effects, including nausea, vomiting, and hypotension[4][5]. This underscores an urgent need for novel, effective, and less toxic countermeasures.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties and synthetic tractability[6][7]. Recent research has illuminated the potential of piperazine derivatives as a promising class of radioprotective agents. These compounds offer a versatile platform for structural modification to enhance efficacy and reduce toxicity, positioning them as next-generation alternatives to overcome the limitations of current options[4][5][8]. This guide provides a comprehensive overview of the principles and detailed protocols for the discovery and preclinical development of piperazine-based radioprotectors.

Part 1: Mechanistic Insights into Piperazine-Mediated Radioprotection

Understanding the mechanism of action is fundamental to rational drug design. Exposure to ionizing radiation initiates a cascade of damaging events, primarily through the radiolysis of water, which generates highly reactive free radicals, and by directly damaging cellular macromolecules, most critically, DNA[2][9]. Piperazine derivatives appear to counteract this damage through a multi-pronged approach.

-

Inhibition of Apoptosis: A key mechanism is the modulation of programmed cell death. Ionizing radiation triggers the intrinsic apoptotic pathway, often involving the upregulation of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis). Certain 1-(2-hydroxyethyl)piperazine derivatives are believed to interfere with the apoptotic machinery, potentially by interacting with the Bcl-2 family of proteins, which are central regulators of apoptosis, thereby preventing irradiated cells from dying[1].

-

Antioxidant Activity and ROS Scavenging: Many piperazine derivatives exhibit intrinsic antioxidant properties[10][11][12]. By scavenging the free radicals produced by IR, these compounds can neutralize the initial damaging species before they can interact with DNA, proteins, or lipids, thus mitigating oxidative stress[3]. The presence of specific functional groups, such as phenolic hydroxyls, can significantly enhance this activity[13].

-

Modulation of Damage Response Pathways: Some piperazine derivatives have been shown to influence cellular signaling pathways involved in the radiation response. For instance, the inhibition of NF-κB and COX-2 pathways by the piperazine derivative diethylcarbamazine has been linked to its radioprotective effects[4]. These pathways are involved in inflammation and cell survival, and their modulation can shift the cellular fate away from death.

-

Mitigation of DNA Damage: The ultimate measure of a radioprotector's efficacy is its ability to reduce permanent genetic damage. Effective piperazine derivatives have been shown to significantly decrease the frequency of dicentric chromosomes, a key biomarker of radiation exposure and DNA damage, in irradiated cells[4][5].

Below is a diagram illustrating the proposed mechanism of action for piperazine-based radioprotectors in the context of radiation-induced apoptosis.

Caption: Proposed mechanism of radioprotection by piperazine derivatives.

Part 2: Drug Discovery and Preclinical Evaluation Workflow

The development of a novel radioprotective agent follows a structured, multi-stage process designed to identify potent and safe candidates. This workflow progresses from broad initial screening to detailed in vivo validation.

Caption: Preclinical development workflow for piperazine-based radioprotectors.

Protocol 1: Synthesis of 1-(2-hydroxyethyl)piperazine Derivatives

Rationale: This protocol is based on a common synthetic route for generating a library of piperazine derivatives for screening[1]. The two-step process involves creating an epoxide intermediate from a substituted phenol, followed by alkylation of the 1-(2-hydroxyethyl)piperazine core. This method is versatile, allowing for various substitutions on the phenol ring to explore structure-activity relationships.

Materials:

-

Substituted phenol (e.g., 4-chloro-3-methylphenol)

-

Epibromohydrin

-

Piperidine (as catalyst)

-

1-(2-hydroxyethyl)piperazine

-

Appropriate solvents (e.g., ethanol, DMF)

-

Standard laboratory glassware and magnetic stirrer/hotplate

-

Rotary evaporator and purification system (e.g., column chromatography)

Procedure:

Step 1: Synthesis of the Epoxide Intermediate (e.g., 2-((4-chloro-3-methylphenoxy)methyl)oxirane)

-

In a round-bottom flask, combine the substituted phenol (1 equivalent) with an excess of epibromohydrin (e.g., 3-5 equivalents).

-

Add a catalytic amount of piperidine.

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The solvent-free condition cited in some literature can be efficient[1].

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess epibromohydrin under reduced pressure using a rotary evaporator. The resulting crude intermediate can often be used in the next step without further purification[1].

Step 2: Alkylation of 1-(2-hydroxyethyl)piperazine

-

Dissolve the crude epoxide intermediate from Step 1 in a suitable solvent like ethanol.

-

Add 1-(2-hydroxyethyl)piperazine (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and evaporate the solvent in vacuo.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final piperazine derivative.

-

Characterize the final product using NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity and Radioprotection Assessment

Rationale: The initial in vitro evaluation is a two-phase process. First, the intrinsic toxicity of the compounds must be determined to identify concentrations suitable for further testing. Second, the radioprotective potential is assessed by treating cells with a non-toxic concentration of the compound prior to irradiation and measuring the increase in cell viability compared to irradiated-only controls. Flow cytometry with Annexin V/PI staining is a robust method for this, as it distinguishes between viable, apoptotic, and necrotic cells[4].

Materials:

-

Human cell line (e.g., MOLT-4 lymphoblastic leukemia, or peripheral blood mononuclear cells - PBMCs)[4][5]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Piperazine derivatives dissolved in DMSO (stock solution)

-

Phosphate-buffered saline (PBS)

-

Gamma irradiator (e.g., with a 137Cs or 60Co source)

-

Flow cytometer

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Procedure:

Part A: Cytotoxicity Assay (Determining IC50)

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well).

-

Prepare serial dilutions of the piperazine derivatives in culture medium. Add these to the wells, ensuring the final DMSO concentration is non-toxic (typically ≤0.1%). Include a vehicle control (DMSO only).

-

Incubate for 24-48 hours at 37°C, 5% CO2.

-

Assess cell viability using a standard method like MTT or WST-1 assay according to the manufacturer's protocol.

-

Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software (e.g., GraphPad Prism).

Part B: Radioprotection Assay

-

Seed cells in culture plates or flasks.

-

Pre-treat the cells with non-toxic concentrations of the piperazine derivatives (e.g., 100 µM and 200 µM, based on cytotoxicity data) for 2 hours at 37°C[4]. Include three control groups: untreated/unirradiated, untreated/irradiated, and vehicle control/irradiated.

-

Expose the designated plates to a single dose of ionizing radiation (e.g., 2 Gy). Place control plates in the irradiator room without exposure.

-

Return all cells to the incubator and culture for 24 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer from the apoptosis kit.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Analyze the samples by flow cytometry. The population of viable cells is Annexin V-negative and PI-negative.

-

Quantify the percentage of viable cells in each group. A successful radioprotector will show a statistically significant increase in the viable cell population in the "compound + IR" group compared to the "IR only" group[4].

| Compound | Concentration (µM) | % Viable Cells (No IR) | % Viable Cells (2 Gy IR) | Radioprotective Effect (%) |

| Control | 0 | 95.2 ± 2.1 | 55.4 ± 3.5 | N/A |

| Amifostine | 100 | 93.8 ± 2.5 | 68.1 ± 2.9 | +12.7 |

| Derivative 3 | 100 | 96.1 ± 1.8 | 75.3 ± 3.1 | +19.9 |

| Derivative 6 | 100 | 95.5 ± 2.0 | 82.7 ± 2.4 | +27.3 |

| Table 1: Example data from a flow cytometry-based radioprotection assay. |

Protocol 3: DNA Damage Assessment (Dicentric Chromosome Assay)

Rationale: The Dicentric Chromosome Assay (DCA) is a gold-standard cytogenetic method for quantifying radiation-induced DNA damage. Dicentric chromosomes are aberrations formed from the fusion of two broken chromosomes and are highly specific to ionizing radiation. A reduction in their frequency in compound-treated cells is strong evidence of DNA protection[5].

Materials:

-

Human peripheral blood lymphocytes

-

Phytohemagglutinin (PHA)

-

Colcemid solution

-

Hypotonic KCl solution (0.075 M)

-

Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1)

-

Giemsa stain

-

Microscope with imaging software

Procedure:

-

Collect whole blood and treat with the piperazine derivative or vehicle control for 2 hours prior to irradiation (e.g., 2 Gy).

-

Culture the lymphocytes for 48 hours in the presence of PHA to stimulate cell division.

-

Arrest the cells in metaphase by adding Colcemid for the final 2-4 hours of culture.

-

Harvest the cells by centrifugation.

-

Gently resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate for 10-15 minutes at 37°C to swell the cells.

-

Fix the cells by adding freshly prepared, ice-cold Carnoy's fixative. Repeat the fixation step 2-3 times.

-

Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

-

Stain the slides with Giemsa solution.

-

Score at least 100-200 well-spread metaphases per sample under a bright-field microscope. Count the number of dicentric chromosomes.

-

Calculate the frequency of dicentrics per cell for each treatment group. A significant reduction in this frequency for the compound-treated group compared to the irradiated control indicates effective mitigation of DNA damage[5].

Protocol 4: In Vivo Radioprotection and Hematological Analysis

Rationale: An in vivo survival study is the most critical preclinical test for a potential radioprotector. Whole-body irradiation in mice leads to acute radiation syndrome (ARS), with the hematopoietic system being one of the most sensitive targets. Survival over 30 days is a standard endpoint. Monitoring hematological parameters provides direct insight into the protection of the bone marrow, a key determinant of survival[14][15].

Materials:

-

Laboratory mice (e.g., C57BL/6 or BALB/c)

-

Piperazine derivative formulated for in vivo administration (e.g., in saline or PBS)

-

Whole-body gamma irradiator

-

Equipment for blood collection (e.g., tail vein sampling)

-

Automated hematology analyzer

-

EDTA-coated microtubes

Procedure:

Part A: 30-Day Survival Study

-

Acclimatize animals according to institutional guidelines. Divide them into at least four groups: (1) Vehicle Control (no IR), (2) IR + Vehicle, (3) IR + Amifostine (positive control), (4) IR + Piperazine Derivative.

-

Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before irradiation.

-

Expose the mice (groups 2, 3, and 4) to a lethal dose of whole-body irradiation (e.g., 7-8 Gy, which should be predetermined to be an LD50/30 to LD90/30 dose).

-

Monitor the animals daily for 30 days, recording survival, body weight, and clinical signs of radiation sickness.

-

Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test). A significant increase in the median survival time and overall survival percentage demonstrates in vivo efficacy.

Part B: Hematological Analysis

-

Use a separate cohort of animals with the same treatment groups as in Part A.

-

Collect peripheral blood samples (e.g., ~50 µL) from the tail vein at multiple time points post-irradiation (e.g., Day 0, 7, 14, 21, and 30).

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

Analyze the samples immediately using a calibrated automated hematology analyzer to determine counts for white blood cells (WBC), red blood cells (RBC), platelets (PLT), and hemoglobin (HGB) concentration[16][17].

-